Tellursaeure

Description

Properties

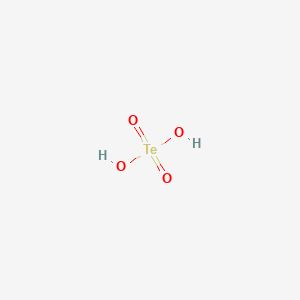

Molecular Formula |

H2O4Te |

|---|---|

Molecular Weight |

193.6 g/mol |

IUPAC Name |

telluric acid |

InChI |

InChI=1S/H2O4Te/c1-5(2,3)4/h(H2,1,2,3,4) |

InChI Key |

XHGGEBRKUWZHEK-UHFFFAOYSA-N |

SMILES |

O[Te](=O)(=O)O |

Canonical SMILES |

O[Te](=O)(=O)O |

Origin of Product |

United States |

Synthesis and Preparation Methodologies for Telluric Acid and Its Derivatives

Oxidation Pathways for Telluric Acid (H₆TeO₆) Formation

The creation of telluric acid, more accurately known as orthotelluric acid, hinges on the oxidation of tellurium from a lower oxidation state to the +6 state. This transformation can be achieved through several routes, primarily involving the oxidation of elemental tellurium or tellurium dioxide.

Direct Oxidation of Elemental Tellurium (Te)

Elemental tellurium can be directly oxidized to form telluric acid using strong oxidizing agents. studfile.net A common laboratory and industrial method involves the use of hydrogen peroxide. studfile.netgoogle.com The reaction is typically carried out by treating powdered tellurium with hydrogen peroxide, often in the presence of nitric acid which acts as a catalyst. google.com This process is exothermic, and the temperature is generally maintained between 30 and 95°C, with temperatures around 80°C being particularly effective. google.com

Other potent oxidizing agents capable of directly converting elemental tellurium to telluric acid include a mixture of nitric and chromic acids. chemicalbook.in The reaction with chromic acid can be represented by the following equation:

Te + 2CrO₃ + 3H₂O → H₆TeO₆ + Cr₂O₃ studfile.net

Additionally, oxidation with chloric acid is another viable method. thieme-connect.de

Oxidation of Tellurium Dioxide (TeO₂) Using Potent Oxidizing Agents

Tellurium dioxide (TeO₂) serves as a common precursor for the synthesis of telluric acid. wikipedia.orgcsic.es This method involves the use of powerful oxidizing agents to elevate the oxidation state of tellurium from +4 in TeO₂ to +6 in H₆TeO₆.

One of the most frequently employed oxidizing agents for this purpose is hydrogen peroxide. wikipedia.orgcsic.es The reaction is typically conducted in an aqueous solution, as shown by the equation:

TeO₂ + H₂O₂ + 2H₂O → Te(OH)₆ csic.es

Crystallization of the resulting telluric acid solution at temperatures below 10°C yields the tetrahydrate form, Te(OH)₆·4H₂O. wikipedia.org

Other strong oxidizing agents are also effective. Chromium trioxide (CrO₃) and sodium peroxide can be used to oxidize TeO₂ to telluric acid. wikipedia.org Potassium permanganate (B83412) in a nitric acid solution is another effective oxidant for this conversion. studfile.netiu.edu The reaction with potassium permanganate and nitric acid can be summarized as:

5TeO₂ + 2KMnO₄ + 6HNO₃ + 2H₂O → 5H₆TeO₆ + 2KNO₃ + 2Mn(NO₃)₂ iu.edu

| Oxidizing Agent | Reactant | Key Conditions | Reference |

| Hydrogen Peroxide | Elemental Tellurium | Presence of nitric acid, 30-95°C | google.com |

| Chromic Acid | Elemental Tellurium | Aqueous solution | studfile.net |

| Hydrogen Peroxide | Tellurium Dioxide | Aqueous solution | csic.es |

| Potassium Permanganate | Tellurium Dioxide | Hot nitric acid solution | iu.edu |

Methodologies for Tellurate (B1236183) Salt Synthesis

Tellurate salts are ionic compounds containing tellurium in the +6 oxidation state. Their synthesis can be achieved through both wet chemical and thermal methods.

Wet Chemical Routes Involving Orthotelluric Acid and Alkali Hydroxides

A primary method for synthesizing tellurate salts involves the reaction of orthotelluric acid with alkali hydroxides in an aqueous solution. scientific-publications.net For instance, potassium hydrogentellurate (B1241506) (K₂H₄TeO₆) is produced by mixing heated solutions of orthotelluric acid and potassium hydroxide (B78521). scientific-publications.net The stoichiometry of the reactants can be adjusted to obtain different tellurate species.

The general reaction is: H₆TeO₆ + n MOH → MₙH₆₋ₙTeO₆ + n H₂O (where M is an alkali metal and n is the degree of substitution)

For example, sodium tellurate (Na₂H₄TeO₆) can be synthesized by reacting orthotelluric acid with a concentrated solution of sodium hydroxide. thieme-connect.de Insoluble tellurates can be prepared through double decomposition reactions. softbeam.net

Thermal Preparation and Dissociation of Specific Tellurates

Thermal methods are also employed in the synthesis and transformation of tellurates. For example, potassium tellurate (K₂TeO₄) can be obtained by heating potassium hydrogentellurate (K₂H₄TeO₆) to drive off constitutional water. scientific-publications.net

The thermal decomposition of tellurates can be complex. For instance, the thermal decomposition of lead orthotellurate (Pb₃TeO₆), which is prepared by heating tellurium with a mixture of lead oxide and sodium carbonate, results in a mixture of undecomposed orthotellurate, lead oxide, and lead tellurite (B1196480) at 800°C. osti.gov

The thermal decomposition of orthotelluric acid itself proceeds through several stages. Between 100 and 220°C, it dehydrates to form polymetatelluric acid. thieme-connect.de Further heating above 220°C leads to the formation of tellurium trioxide (TeO₃), which in turn decomposes to tellurium dioxide (TeO₂) and oxygen at temperatures above 400°C. thieme-connect.de

| Method | Reactants | Product | Key Conditions | Reference |

| Wet Chemical | H₆TeO₆ + KOH | K₂H₄TeO₆ | Heated solutions | scientific-publications.net |

| Wet Chemical | H₆TeO₆ + NaOH | Na₂H₄TeO₆ | Concentrated solutions | thieme-connect.de |

| Thermal | K₂H₄TeO₆ | K₂TeO₄ | Heating to remove H₂O | scientific-publications.net |

| Thermal | Te + PbO + Na₂CO₃ | Pb₃TeO₆ | Calcination | osti.gov |

Preparation of Telluric Acid Adducts and Tellurium-Based Nanostructures

Beyond simple salts, telluric acid can form adducts with various inorganic salts and serve as a precursor for the synthesis of tellurium-based nanostructures.

Adducts of telluric acid have been prepared with a range of compounds, including cesium chloride (forming Te(OH)₆ · 2CsCl) and potassium cyclooctaphosphate (forming Te(OH)₆ · K₈P₈O₂₄ · 2H₂O). nih.govrruff.inforruff.info These adducts are typically prepared by slow evaporation from an aqueous solution containing the two components. rruff.info An adduct with urea (B33335), Te(OH)₆ · 2CO(NH₂)₂, has also been synthesized by crystallization from a concentrated aqueous solution. akjournals.com

Telluric acid is also a key starting material in the synthesis of tellurium nanostructures. For example, tellurium dioxide (TeO₂) nanoparticles can be produced via spray pyrolysis of a telluric acid precursor. aiche.org Tellurium nanowires have been synthesized through a hydrothermal process using telluric acid as the tellurium source and ascorbic acid as a reducing agent. rsc.orgresearchgate.net The morphology of the resulting tellurium nanocrystals, from nanorods to spherical nanoparticles, can be controlled by adjusting the concentration of the orthotelluric acid. tandfonline.com

| Product Type | Precursors | Method | Key Conditions | Reference |

| Adduct | Te(OH)₆ + CsCl | Slow evaporation | Aqueous solution | rruff.info |

| Adduct | Te(OH)₆ + K₈P₈O₂₄ | Slow evaporation | Aqueous solution | nih.govrruff.info |

| Adduct | Te(OH)₆ + Urea | Crystallization | Concentrated aqueous solution | akjournals.com |

| Nanoparticles | Te(OH)₆ | Spray pyrolysis | High temperature | aiche.org |

| Nanowires | Te(OH)₆ + Ascorbic acid | Hydrothermal | 105°C | rsc.org |

Crystallization Techniques for Telluric Acid Adduct Formation (e.g., with Alkali Cyclo-Phosphates)

Telluric acid, Te(OH)₆, is known to form crystalline adducts with various salts, including alkali cyclo-phosphates. These structures are typically synthesized through crystallization from aqueous solutions. The formation of these adducts is characterized by the co-existence of independent Te(OH)₆ groups and the respective salt anions, often connected through a network of hydrogen bonds.

A notable example is the adduct formed between telluric acid and potassium cyclooctaphosphate, Te(OH)₆ · K₈P₈O₂₄ · 2H₂O. rruff.info This compound represents the first characterized adduct between telluric acid and a cyclooctaphosphate. rruff.info Its preparation involves the crystallization from a concentrated aqueous solution containing the constituent compounds. The resulting crystal structure is triclinic and is defined by the presence of distinct, centrosymmetric [P₈O₂₄]⁸⁻ ring anions and Te(OH)₆ groups. rruff.info

Similarly, adducts with simpler alkali halides have been prepared. The compound Te(OH)₆ · 2CsCl was synthesized, and its crystal structure was determined. rruff.info The synthesis was achieved through crystallization, and the structure was solved using single-crystal diffractometer data. rruff.info In this adduct, the Te(OH)₆ groups are connected to chloride ions via O-H···Cl hydrogen bonds, creating a three-dimensional network. rruff.info The tellurium atoms occupy inversion centers, resulting in centrosymmetric TeO₆ octahedra. rruff.info

The formation of adducts is not limited to inorganic salts. An adduct with urea, Te(OH)₆ · 2CO(NH₂)₂, was prepared by crystallization from a concentrated aqueous solution containing orthotelluric acid and urea in a 1:3 molar ratio. akjournals.com

The table below summarizes the crystallographic data for selected telluric acid adducts.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| Te(OH)₆ · K₈P₈O₂₄ · 2H₂O | Triclinic | Pī | Coexistence of independent, centrosymmetric [P₈O₂₄]⁸⁻ ring anions and Te(OH)₆ groups. | rruff.info |

| Te(OH)₆ · 2CsCl | Monoclinic | P2₁/n | Centrosymmetric TeO₆ groups linked to Cl⁻ atoms via a three-dimensional network of O-H···Cl hydrogen bonds. | rruff.info |

| Te(OH)₆ · 2CO(NH₂)₂ | - | - | Prepared by crystallization from a concentrated aqueous solution of orthotelluric acid and urea. | akjournals.com |

Synthesis of Single-Crystalline Tellurium Nanoparticles (TeNPs) from Telluric Acid Precursors

Telluric acid and its corresponding orthotellurate form (H₆TeO₆) serve as effective precursors for the synthesis of single-crystalline tellurium nanostructures, including nanoparticles (TeNPs), nanorods, and nanotubes. tandfonline.com A common and versatile method for this transformation is hydrothermal reduction. tandfonline.com

In a typical hydrothermal synthesis, orthotelluric acid is reduced by an agent like hydrazine (B178648) monohydrate (N₂H₄·H₂O). tandfonline.com The morphology of the resulting tellurium nanocrystals can be precisely controlled by adjusting the initial concentration of the orthotelluric acid precursor. tandfonline.com Research has shown a gradual morphological transformation from long nanorods to shorter nanorods and eventually to spherical nanoparticles as the concentration of orthotelluric acid is increased. tandfonline.com This demonstrates that the degree of supersaturation is a key factor in directing the shape of the final nanostructure. tandfonline.com

Another approach involves the vapor-phase synthesis of tellurium dioxide (TeO₂) nanoparticles from an aqueous solution of telluric acid, Te(OH)₆, via spray pyrolysis. researchgate.net In this process, fine droplets of the telluric acid solution are carried by nitrogen gas through a high-temperature furnace. researchgate.net The rapid heating rates (exceeding 50,000 °C/min) cause the precursor to evaporate and decompose, leading to the nucleation of amorphous TeO₂ nanoparticles with primary diameters ranging from 10 to 40 nm. researchgate.net

The table below outlines the synthesis of different tellurium nanostructures from telluric acid precursors.

| Nanostructure | Synthesis Method | Precursor(s) | Key Control Parameter(s) | Resulting Morphology | Reference |

| Te Nanoparticles/Nanorods | Hydrothermal Reduction | Orthotelluric acid (H₆TeO₆), Hydrazine monohydrate | Concentration of orthotelluric acid | Spherical nanoparticles or nanorods of varying lengths | tandfonline.com |

| TeO₂ Nanoparticles | Spray Pyrolysis | Telluric acid (Te(OH)₆) in aqueous solution | Furnace temperature (>700 °C), rapid heating rates | Amorphous nanoparticles (10-40 nm diameter) | researchgate.net |

| Tellurium Nanotubes | Chemical Reduction | Telluric acid (Te(OH)₆), Ascorbic acid | Not specified | Nanotubes | researchgate.net |

Electrochemical and Colloidal Methods for Tellurium Species Preparation

Electrochemical methods provide a route for the preparation of various tellurium species, including colloidal tellurium, starting from aqueous solutions of telluric acid. One reported process to obtain colloidal aqueous suspensions of tellurium is through the electrolysis of an aqueous solution of telluric acid. csic.es This method often involves the presence of additives such as potassium cyanide or ammonium (B1175870) oxalate (B1200264) in the electrolytic solution. csic.es

Another colloidal preparation technique, though not starting from telluric acid, involves dissolving elemental tellurium in a boiling potassium hydroxide solution and then pouring it into cold water with vigorous stirring. csic.es While the electrochemical reduction of tellurium has been studied, much of the research focuses on Te(IV) species like tellurous acid (H₂TeO₃) as the starting material rather than Te(VI) from telluric acid. imim.pl For instance, tellurous acid can be formed by the anodic oxidation of elemental tellurium in acidic electrolytes. imim.pl However, for the direct preparation of tellurium species from telluric acid, electrolysis remains a key method. csic.es

| Preparation Method | Starting Material | Reagents/Conditions | Product | Reference |

| Electrolysis | Telluric acid | Aqueous solution with potassium cyanide or ammonium oxalate | Colloidal Tellurium | csic.es |

Structural Characterization and Advanced Crystallographic Investigations of Telluric Acid Compounds

Crystal Structure Elucidation of Orthotelluric Acid (Te(OH)₆)

Orthotelluric acid is a white crystalline solid composed of octahedral Te(OH)₆ molecules. wikipedia.orgwikidoc.org In the solid state, it exists in two primary polymorphic forms: rhombohedral and monoclinic. wikipedia.orgwikidoc.org Both forms are built from these characteristic octahedral units. wikipedia.orgwikidoc.org

Single-Crystal X-ray Diffraction Studies of Rhombohedral and Monoclinic Phases

Single-crystal X-ray diffraction has been a cornerstone in determining the crystal structures of both the rhombohedral and monoclinic phases of orthotelluric acid. These studies have confirmed the octahedral coordination of the tellurium atom by six hydroxyl groups in both polymorphs. wikipedia.orgwikidoc.org

The rhombohedral phase of Te(OH)₆ possesses a trigonal/rhombohedral crystal system. institut-seltene-erden.de In contrast, the monoclinic form represents a different packing arrangement of the Te(OH)₆ octahedra. wikipedia.org The transition between these phases and their relative stabilities are influenced by factors such as temperature and the presence of impurities. The monoclinic modification is generally considered the more stable form. scispace.com

Table 1: Crystallographic Data for Monoclinic Orthotelluric Acid

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.243(1) |

| b (Å) | 11.154(3) |

| c (Å) | 7.862(2) |

| β (°) | 107.48(2) |

| Z | 2 |

Neutron Diffraction for Precise Hydrogen Atom Localization within the Te(OH)₆ Octahedron

While X-ray diffraction is excellent for determining the positions of heavier atoms like tellurium and oxygen, it is less effective for accurately locating hydrogen atoms due to their low scattering power. Neutron diffraction overcomes this limitation, providing precise localization of hydrogen atoms.

A neutron diffraction study of the monoclinic modification of Te(OH)₆ was conducted to determine the hydrogen positions with high accuracy. scispace.com This investigation revealed that the hydrogen atoms are involved in a three-dimensional network of hydrogen bonds connecting the Te(OH)₆ octahedra. scispace.com The refinement of the neutron diffraction data yielded precise O-H bond lengths, ranging from 0.977 to 0.990 Å, with a mean value of 0.985 Å. scispace.com The study also determined that the scattering length of tellurium is 5.80±0.05 F. scispace.com This detailed understanding of the hydrogen bonding network is critical for explaining the physical and chemical properties of orthotelluric acid.

Structural Analysis of Tellurate (B1236183) Adducts and Mixed-Metal Tellurates

Telluric acid readily forms adducts with a variety of inorganic salts, leading to a diverse range of crystal structures. X-ray crystallography has been the primary tool for characterizing these complex materials.

X-ray Diffraction of Alkali Halide Adducts (e.g., (RbCl)₃·Te(OH)₆)

The crystal structures of adducts formed between telluric acid and alkali halides have been a subject of systematic investigation. An example is the adduct with cesium chloride, Te(OH)₆ · 2CsCl. rruff.info Its crystal structure was determined by single-crystal X-ray diffraction. rruff.info The structure reveals that the Te(OH)₆ octahedra are linked to the chloride ions through O-H···Cl hydrogen bonds, creating a three-dimensional network. rruff.info Notably, there are no direct hydrogen bonds between the Te(OH)₆ groups themselves. rruff.info The Te-O distances in the nearly regular octahedron range from 1.907 to 1.915 Å. rruff.info

Crystallographic Studies of Cyclo-Triphosphate and Cyclo-Octaphosphate Adducts (e.g., Te(OH)₆·Na₃P₃O₉·K₃P₃O₉, Te(OH)₆·K₈P₈O₂₄·2H₂O)

Telluric acid also forms adducts with condensed phosphates, such as cyclo-triphosphates and cyclo-octaphosphates. The crystal structure of Te(OH)₆·Na₃P₃O₉·K₃P₃O₉ was elucidated, revealing a new type of adduct between telluric acid and alkali cyclo-triphosphates. cambridge.orgugr.es Similarly, the structure of an ammonium (B1175870) cyclo-octaphosphate-telluric acid dihydrate adduct has been characterized. ugr.es These studies provide insights into the complex interplay of hydrogen bonding and ionic interactions that govern the formation of these multi-component crystals.

Table 2: Crystallographic Data for Te(OH)₆·Na₃P₃O₉·K₃P₃O₉

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 16.790(8) |

| b (Å) | 7.291(3) |

| c (Å) | 7.378(3) |

| β (°) | 90.47(4) |

| Z | 2 |

Structural Characterization of Polymeric Tellurate Anions (e.g., K₂[Te₃O₈(OH)₄])

Beyond simple adducts, tellurium can form polymeric anions with complex structures. While the specific structure of K₂[Te₃O₈(OH)₄] was not detailed in the provided search results, the broader class of polymeric tellurates showcases the structural diversity of tellurium oxygen compounds. cambridge.org These polymers can consist of chains, layers, or frameworks of interconnected TeOₓ polyhedra. cambridge.org The formation of these polymeric structures is analogous to the polymerization seen in silicates, although the chemistry of tellurium is richer due to multiple valence states and coordination numbers. researchgate.net The structural characterization of such polymeric anions is crucial for understanding their properties and potential applications.

Identification of Monomeric, Dimeric, and Trinuclear Oxidotellurate Anions

Spectroscopic Approaches to Molecular and Coordination Structures

UV-Visible Spectroscopy for Electronic Transitions and Geometry Confirmation

UV-Visible spectroscopy is a valuable analytical technique for probing the electronic structure of telluric acid and its derivatives. The absorption of ultraviolet or visible light by a molecule promotes electrons from a ground electronic state to a higher energy excited state. libretexts.orglibretexts.org The energy of the absorption, and thus the wavelength, is characteristic of the specific electronic transition and is highly sensitive to the molecule's structure and the coordination environment of the central atom.

In the case of orthotelluric acid, Te(OH)₆, the tellurium atom is in its +6 oxidation state and is surrounded by six hydroxyl groups in a distorted octahedral geometry. akjournals.com Unlike molecules with extensive π-systems, telluric acid itself does not possess chromophores that absorb strongly in the near-UV or visible range. libretexts.orgmsu.edu Its primary electronic transitions, such as those involving non-bonding (n) electrons on the oxygen atoms and anti-bonding sigma orbitals (σ*), occur at higher energies. shu.ac.uk Consequently, aqueous solutions of pure telluric acid are colorless and exhibit negligible absorption at wavelengths longer than 360 nm. arxiv.org A study on a tellurium-loaded liquid scintillator confirmed that a 22.2% telluric acid solution shows no significant absorption features above this wavelength. arxiv.org

While the spectrum of unsubstituted telluric acid is relatively simple, UV-Visible spectroscopy becomes a powerful tool for confirming the coordination geometry in its various compounds, especially in complexes with transition metals or in its dehydrated forms. The coordination of ligands around the central tellurium atom, or the incorporation of a tellurate anion into a larger complex, creates new electronic environments and potential charge-transfer transitions that are observable in the UV-Vis spectrum.

For instance, UV reflectance spectroscopy has been used to monitor the thermal degradation of orthotelluric acid (H₆TeO₆). Researchers observed significant differences between the absorbance spectrum of H₆TeO₆, which has a distorted octahedral symmetry, and its partially dehydrated polymeric product, (H₂TeO₄)n, where the tellurium atom also maintains a six-coordinate environment. akjournals.com

The utility of this technique in geometry confirmation is particularly evident in the study of transition metal tellurate complexes. The d-electrons of transition metals give rise to characteristic d-d electronic transitions, the energies of which are dictated by the geometry of the complex. rsc.orglibretexts.org A study of a chromium(III) complex with telluric acid, Na₅[Cr(TeO₄(OH)₂)₂(H₂O)₂], revealed three distinct absorption bands in the visible and near-UV region. These bands were assigned to specific electronic transitions consistent with a distorted octahedral geometry around the Cr(III) ion, which is coordinated by the tellurate ligands. researchgate.net Similarly, the formation of complex periodates and tellurates with various transition metals yields colored compounds whose spectra provide insight into the valency and coordination of the metal center stabilized by the tellurate ligand. cdnsciencepub.com

The table below summarizes key UV-Visible absorption data for telluric acid and some of its derivative compounds as reported in the literature.

Table 1. UV-Visible Spectral Data for Telluric Acid and Related Compounds

| Compound | λmax (nm) | Transition Type / Comments | Reference |

|---|---|---|---|

| Telluric Acid (H₆TeO₆) | < 360 | Negligible absorption above 360 nm in aqueous solution. arxiv.org | arxiv.org |

| Na₅[Cr(TeO₄(OH)₂)₂(H₂O)₂] | 540, 430, 350 | d-d transitions (⁴B₁g → ⁴E₉(a), ⁴B₁g → ⁴E₉(b), ⁴B₁g → ⁴A₂g) confirming distorted octahedral geometry around Cr(III). researchgate.net | researchgate.net |

| Na₆(TeMo₆O₂₄)(H₂SO₄)₂·12H₂O | 220 | Absorption peak associated with the molybdo-tellurate polyoxoanion. researchgate.net | researchgate.net |

Chemical Reactivity and Solution Phase Behavior of Telluric Acid

Acid-Base Equilibria and Protonation States of Telluric Acid

The octahedral structure of orthotelluric acid, Te(OH)₆, persists in aqueous solution and governs its acid-base properties. wikipedia.orgthieme-connect.de It behaves as a weak acid, undergoing stepwise deprotonation.

Determination of Deprotonation Constants and Acidic Strength

Telluric acid is a weak diprotic acid, meaning it can donate two protons in successive steps. wikipedia.orgvaia.com The acid dissociation constants (pKa) quantify the extent of these deprotonation events. The first deprotonation is significantly more favorable than the second, as reflected in their respective pKa values. These constants are typically determined through potentiometric titrations. iucr.orgresearchgate.net

Reported pKa values show some variation, which can be attributed to differences in experimental conditions such as temperature and ionic strength. vaia.comiucr.org For instance, at 18°C, the pKa values for the first and second dissociations are cited as 7.68 and 11.0, respectively. scribd.comlibretexts.org Other sources report a pKa1 value of 7.7 at 25°C. brainly.com The dissociation equilibria can be represented as:

Te(OH)₆ + H₂O ⇌ [Te(OH)₅O]⁻ + H₃O⁺ (pKa₁) [Te(OH)₅O]⁻ + H₂O ⇌ [Te(OH)₄O₂]²⁻ + H₃O⁺ (pKa₂)

The acidity of telluric acid is also temperature-dependent; as the temperature increases, the pKa values decrease, indicating that it becomes a stronger acid at higher temperatures. rsc.org

| Dissociation Step | pKa Value | Temperature (°C) | Reference |

|---|---|---|---|

| pKa₁ | 7.68 | 18 | scribd.comlibretexts.org |

| pKa₂ | 11.0 | 18 | scribd.comlibretexts.org |

| pKa₁ | ~7.7 | 25 | brainly.com |

| pKa₁ | 7.68 | Not Specified | iucr.orgresearchgate.net |

| pKa₂ | 11.29 | Not Specified | vaia.com |

Formation and Stability of Tellurate (B1236183) and Hydrogen Tellurate Species

The reaction of telluric acid with bases leads to the formation of tellurate and hydrogen tellurate salts. With strong bases, it forms tellurate salts containing anions such as the dianion [Te(OH)₄O₂]²⁻ or the simple TeO₄²⁻. wikipedia.org Weaker bases or controlled hydrolysis result in the formation of hydrogen tellurate salts, which contain anions like the monovalent [Te(OH)₅O]⁻. wikipedia.org

The speciation of tellurate in aqueous solution is highly dependent on pH and concentration. mdpi.com In neutral to basic solutions (pH 7–12), the dominant species are the monomeric hydrogen tellurate [Te(OH)₅O]⁻ and the tellurate [Te(OH)₄O₂]²⁻ anions. However, at lower pH values and higher concentrations, these monomeric units can undergo condensation to form various polynuclear species. mdpi.com

Advanced techniques like ¹⁷O, ¹²³Te, and ¹²⁵Te NMR spectroscopy have been instrumental in identifying these complex species in solution. mdpi.com Studies have confirmed the existence of dimeric, trimeric, and tetranuclear tellurate anions. mdpi.commdpi-res.com For example, in the pH range of 2.5–5.5, a tetranuclear species, [Te₄O₈(OH)₁₀]²⁻, has been identified, while a dimeric form, [Te₂O₄(OH)₆]²⁻, is observed between pH 5.5 and 9.2. mdpi-res.com The coexistence of multiple species, such as mononuclear and binuclear anions, in equilibrium has been demonstrated in various alkali metal tellurate solutions. mdpi.comresearchgate.net

| pH Range | Dominant Species | Structure | Reference |

|---|---|---|---|

| < 4 | H₆TeO₆ (orthotelluric acid) | Monomeric, Octahedral | |

| 2.5–5.5 | [Te₄O₈(OH)₁₀]²⁻ | Centrosymmetric Tetramer | |

| 5.5–9.2 | [Te₂O₄(OH)₆]²⁻ | Dimer | mdpi-res.com |

| 7–12 | [Te(OH)₅O]⁻ and [Te(OH)₄O₂]²⁻ | Monomeric Anions |

Investigation of Polyacid Formation in Concentrated Telluric Acid Solutions

In concentrated solutions or upon heating, telluric acid undergoes dehydration to form polymeric acids. When heated above 100°C, orthotelluric acid dehydrates to form polymetatelluric acid, a hygroscopic white powder with an approximate composition of (H₂TeO₄)₁₀. Further heating yields another polymeric form known as allotelluric acid, which is an acid syrup of an undefined structure. researchgate.net

The preparation of these polymeric forms can also be achieved through methods like ion exchange, which can yield polymerized telluric acid in concentrations up to 0.4 M. researchgate.netresearchgate.net These polyacids are not stable and tend to depolymerize upon aging, dilution, or the addition of certain organic compounds. researchgate.netresearchgate.net Allotelluric acid is considered to be a more highly polymerized species than the polyacid prepared by ion exchange. researchgate.netresearchgate.net

Oxidation-Reduction Chemistry of Telluric Acid

Telluric acid, with tellurium in its highest +6 oxidation state, is a notable oxidizing agent, although its reactions are often kinetically slow.

Redox Potentials and Oxidizing Capabilities in Chemical Transformations

Telluric acid acts as an oxidizing agent, a property quantified by its standard electrode potential. wikipedia.orgrdd.edu.iq For the reduction of telluric acid to tellurium dioxide, the standard potential (E°) is +1.02 V. wikipedia.orgrdd.edu.iq

Te(OH)₆ + 2H⁺ + 2e⁻ ⇌ TeO₂ + 4H₂O; E° = +1.02 V wikipedia.org

This potential places it as a moderately strong oxidizing agent, stronger than selenous acid (+0.74 V) but weaker than chlorine (+1.36 V). wikipedia.org Despite its thermodynamic potential, many of its oxidation reactions proceed slowly. wikipedia.orgrdd.edu.iq Because the stability of the +6 oxidation state decreases down the chalcogen group, telluric acid is a stronger oxidant than sulfuric acid. libretexts.org Its oxidizing properties are utilized in various chemical transformations, including the ability to oxidize halides and its use as a tellurium source in the synthesis of oxidation catalysts.

Pathways for Reduction to Lower Oxidation States (e.g., Tellurium and Tellurium Dioxide)

Telluric acid can be reduced to lower oxidation states of tellurium, primarily tellurium(IV) (as tellurium dioxide or tellurous acid) and elemental tellurium(0).

Reduction to Tellurium(IV): The most common reduction product is tellurium dioxide (TeO₂). This can be achieved through electrochemical reduction or by using chemical reducing agents. researchgate.net For example, in a process to prepare TeO₂, crude tellurium is first oxidized to telluric acid with hydrogen peroxide, and then hydrochloric acid is used as a reducing agent to convert the hexavalent tellurium back to the quadrivalent state. google.com Strong heating of telluric acid above 300°C also results in dehydration and reduction to the α-crystalline form of tellurium trioxide (TeO₃), which is distinct from the reduction to TeO₂. wikipedia.org

Reduction to Elemental Tellurium(0): Further reduction leads to the formation of elemental tellurium. This can be accomplished using various reducing agents. Stable colloids of elemental tellurium can be prepared by the reduction of telluric acid with hydrazine (B178648) hydrate (B1144303) at moderate temperatures (40-50°C). thieme-connect.de Other active reducing agents like sulfurous acid and its salts can also be used to precipitate elemental tellurium from dilute solutions of telluric acid. csic.es In some industrial processes and material syntheses, the reduction of telluric acid to solid elemental tellurium or TeO₂ particles has been observed, for instance, at cathodes during electrolysis. researchgate.netresearchgate.net

Reactions with Organic Substrates and Functional Groups

Telluric acid and its derivatives exhibit notable reactivity with a variety of organic compounds, participating in reactions such as the epoxidation of olefins and interactions with specific functional groups like methylenedioxy groups.

The epoxidation of olefins, a critical transformation in organic synthesis, can be effectively catalyzed by derivatives of telluric acid. sigmaaldrich.comrsc.org This process involves the conversion of an alkene into an epoxide, a three-membered cyclic ether, also known as an oxirane. libretexts.org Research has demonstrated that diaryltellurium dicarboxylates, in conjunction with a peroxide source like urea-hydrogen peroxide, serve as efficient catalysts for this reaction. rsc.org

The proposed mechanism for this catalytic epoxidation involves the formation of a tellurium peroxide species. rsc.org This reactive intermediate is generated from the interaction of the diaryltellurium dicarboxylate with hydrogen peroxide. rsc.org The resulting telluric acid peroxide then acts as an electrophile, attacking the olefin's carbon-carbon double bond to form the epoxide stereospecifically. rsc.org Following the oxygen transfer, the telluric acid is regenerated and can re-enter the catalytic cycle by reacting with more hydrogen peroxide. rsc.org This method represents a significant advancement, being the first example of an epoxidation reaction utilizing hypervalent tellurium compounds. rsc.org

The general reaction can be summarized as follows:

This catalytic system has been shown to be effective for a range of different olefins. rsc.org

Mechanistic studies have shed light on the intricate ways telluric acid interacts with specific organic functional groups, such as the methylenedioxy group found in various natural products. In the presence of a strong acid like sulfuric acid, telluric acid (or meta-telluric acid formed in situ from a tellurate salt) becomes protonated, forming a reactive species. earthlinepublishers.comresearchgate.net

This electrophilic species then attacks one of the oxygen atoms of the methylenedioxy group, leading to the formation of an oxonium salt. earthlinepublishers.comresearchgate.net This initial step is often accompanied by a noticeable color change. earthlinepublishers.comresearchgate.net The reaction proceeds through the attack of a water molecule on the methylene (B1212753) carbon, resulting in a hemiacetal and an organic tellurate ester. earthlinepublishers.comresearchgate.net

Subsequent acidolysis of this intermediate triggers a concerted mechanism involving a series of electron shifts. earthlinepublishers.comresearchgate.net This redox process leads to the fragmentation of the original structure, yielding tellurous acid, an ortho-benzoquinone, and formaldehyde. earthlinepublishers.comresearchgate.net The tellurous acid can then be dehydrated in the acidic medium to form tellurium dioxide. earthlinepublishers.comresearchgate.net

A simplified representation of the key steps is as follows:

Activation: Telluric acid is protonated in strong acid.

Electrophilic Attack: The activated species reacts with the methylenedioxy group to form an oxonium salt.

Hydrolysis and Esterification: Water attacks the methylene carbon, forming a hemiacetal and an organic tellurate.

Redox Fragmentation: Acid-catalyzed decomposition yields tellurous acid, an ortho-benzoquinone, and formaldehyde.

This detailed mechanistic understanding is crucial for explaining the observed products and for the application of this reaction in analytical tests for compounds containing the methylenedioxy functionality. earthlinepublishers.comresearchgate.netresearchgate.netdntb.gov.ua

Epoxidation of Olefins Catalyzed by Telluric Acid Derivatives

Thermal Decomposition and Structural Transformations of Tellurates

The thermal behavior of tellurates, the salts of telluric acid, is characterized by dehydration and decomposition processes that lead to various structural transformations. The specific nature of these transformations depends on the cation present in the tellurate salt.

Thermogravimetric analysis (TGA) has been a key technique for studying the thermal decomposition of metal tellurates. ekb.eg For instance, the thermal decomposition of glassy metal(IV) tellurates, such as those of zirconium, hafnium, and titanium, occurs in multiple stages. ekb.eg Initially, these compounds lose water of hydration at lower temperatures. ekb.eg As the temperature increases, they undergo further decomposition, ultimately yielding a mixture of the metal oxide and a tellurium oxide, such as Te₂O₆. ekb.eg

The thermal decomposition of alkali metal hydrogen tellurates also proceeds in distinct steps. For example, potassium tetrahydrogen orthotellurate (K₂H₄TeO₆) is thermally stable up to 135 °C. scientific-publications.net Above this temperature, it releases its constitutional water in a two-stage process, with an endothermic effect observed around 220 °C corresponding to the loss of one mole of water, leading to the formation of potassium tellurate (K₂TeO₄). scientific-publications.net Storing potassium tellurate below 30°C is recommended to prevent decomposition to potassium tellurite (B1196480) (K₂TeO₃).

These thermal decomposition pathways can lead to significant structural rearrangements. The initial tellurate structures, which often feature TeO₆ octahedra, can transform into different polymeric arrangements or crystalline phases upon heating. arxiv.orgcambridge.org For example, the calcination of amorphous spray-dried tellurate materials can induce a rearrangement of the tellurate building blocks, leading to more ordered structures. scispace.com The study of these transformations is important for the synthesis of novel materials with specific properties, as the resulting complex oxides can have applications in various technological fields. arxiv.orgmdpi.com

The table below summarizes the thermal decomposition behavior of several tellurate compounds based on research findings.

| Compound | Initial Decomposition Temperature | Decomposition Stages | Final Products | Reference |

| Glassy Zirconium Tellurate (ZrO(HTeO₄)₂·3.35H₂O) | > Room Temperature | Two stages | ZrO₂·Te₂O₆ | ekb.eg |

| Glassy Titanium Tellurate (TiO(HTeO₄)₂·3.99H₂O) | > Room Temperature | Two stages | TiO₂·Te₂O₆ | ekb.eg |

| Glassy Hafnium Tellurate (HfO(HTeO₄)₂·3.22H₂O) | > Room Temperature | Three stages | HfO₂·Te₂O₆ | ekb.eg |

| Potassium Tetrahydrogen Orthotellurate (K₂H₄TeO₆) | 135 °C | Two stages | K₂TeO₄ | scientific-publications.net |

Coordination Chemistry of Telluric Acid: Metal Complexes and Polyoxotellurates

Synthesis and Characterization of Metal-Tellurate Complexes

The synthesis and characterization of complexes formed between telluric acid and various metal ions have been a subject of significant research, revealing novel structures and properties.

New preparative methods have been developed for a range of telluric acid complexes with transition metals. researchgate.netresearchgate.net These syntheses are typically carried out in aqueous solutions, where the pH is a critical factor in controlling the deprotonation of telluric acid and the subsequent complexation.

For instance, several sodium salts of metal-tellurate complexes have been synthesized, including Na₅[Cr(TeO₄(OH)₂)₂(H₂O)₂], Na₆[Zn(TeO₄(OH)₂)₂(H₂O)₂], and Na₆[Pd(TeO₄(OH)₂)₂]. researchgate.netresearchgate.net Complexes containing trivalent metals such as copper, silver, and gold have also been prepared with the general formula Na₅[M(TeO₄(OH)₂)₂] where M = Cu(III), Ag(III), or Au(III). researchgate.netresearchgate.net

Additionally, polyoxotellurates incorporating hexavalent metals like chromium, molybdenum, and tungsten have been synthesized, yielding compounds with the formula K₆TeM'₆O₂₄ (where M' = Cr, Mo, W). researchgate.netresearchgate.net While extensive work has been done on various transition metals, attempts to synthesize a nickel(IV) tellurate (B1236183) complex have been reported as unsuccessful. researchgate.net The synthesis of Co(II) and Ni(II) tellurate complexes has also been a focus of study, particularly in the context of determining their stability constants. researchgate.netresearchgate.net

Table 1: Examples of Synthesized Metal-Tellurate Complexes

| Complex Formula | Metal Ion(s) | Reference |

|---|---|---|

| Na₅[Cr(TeO₄(OH)₂)₂(H₂O)₂] | Cr(III) | researchgate.netresearchgate.net |

| Na₆[Zn(TeO₄(OH)₂)₂(H₂O)₂] | Zn(II) | researchgate.netresearchgate.net |

| Na₆[Pd(TeO₄(OH)₂)₂] | Pd(II) | researchgate.netresearchgate.net |

| Na₅[Cu(TeO₄(OH)₂)₂] | Cu(III) | researchgate.netresearchgate.net |

| Na₅[Ag(TeO₄(OH)₂)₂] | Ag(III) | researchgate.netresearchgate.net |

| Na₅[Au(TeO₄(OH)₂)₂] | Au(III) | researchgate.netresearchgate.net |

| K₆TeMo₆O₂₄ | Mo(VI) | researchgate.net |

| K₆TeW₆O₂₄ | W(VI) | researchgate.net |

| Na₇K[MnTeO₄(OH)₂₃]·3H₂O | Mn(IV) | researchgate.net |

The structures of metal-tellurate complexes are primarily determined using single-crystal X-ray diffraction. researchgate.netd-nb.info These studies reveal the coordination environments of both the metal ions and the tellurium centers. In its complexes, Te(VI) is almost exclusively found in a regular octahedral coordination with oxygen ligands. cambridge.org

In complexes like Na₅[Cr(TeO₄(OH)₂)₂(H₂O)₂] and Na₆[Zn(TeO₄(OH)₂)₂(H₂O)₂], the central metal ion is typically in an octahedral environment. researchgate.net For the Cr(III) complex, this geometry is formed by coordination with the tellurate ligands and water molecules. researchgate.net The tellurate ligand itself, derived from Te(OH)₆, coordinates to the metal centers through its oxygen atoms.

The diversity in coordination is extensive. For example, in the structure of Rb₂Zn(TeO₃)(CO₃)·H₂O, the zinc atom is coordinated by oxygen atoms from both tellurite (B1196480) and carbonate groups, forming [Zn(CO₃)₄]⁶⁻ groups that link with [KOₓ] polyhedra to build the framework. researchgate.net In other structures, such as those involving Te(IV), the coordination polyhedra can be more varied, often exhibiting one-sided open coordination due to the stereochemical activity of the Te(IV) lone pair of electrons. rsc.orgmdpi.com This leads to geometries like trigonal pyramids (TeO₃) or bisphenoidal shapes (TeO₄). rsc.orgmdpi.com The condensation of these polyhedra can lead to the formation of dimers, chains, layers, or complex three-dimensional frameworks. mdpi.comresearchgate.net

Spectroscopic techniques and magnetic measurements are crucial for characterizing metal-tellurate complexes and corroborating structural data. researchgate.netuky.edu

Infrared (IR) Spectroscopy: IR spectra provide valuable information about the bonding within the complexes. mdpi.com In the Cr(III)-tellurate complex, new absorption bands observed in the 450–250 cm⁻¹ region are attributed to the stretching vibrations of Cr-O and Te-O bonds, confirming the coordination of the tellurate ligand to the metal center. researchgate.net The presence of bands related to water molecules can also confirm their role as ligands. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes are characteristic of the d-d transitions of the metal ion and provide insight into its coordination geometry. libretexts.orgnih.gov For the Na₅[Cr(TeO₄(OH)₂)₂(H₂O)₂] complex, the UV-Vis spectrum shows three absorption bands at 540, 430, and 350 nm. researchgate.net These bands are consistent with the ⁴B₁g → ⁴E g(a), ⁴B₁g → ⁴E g(b), and ⁴B₁g → ⁴A₂g transitions, respectively, which are characteristic of a Cr(III) ion in a distorted octahedral geometry. researchgate.net

Magnetic Measurements: Magnetic susceptibility measurements help determine the number of unpaired electrons in the central metal ion, thus indicating its oxidation state and spin state (high-spin or low-spin). libretexts.org The measured magnetic moment for the Cr(III)-tellurate complex, along with the UV-Vis data, supports an octahedral geometry around the Cr(III) ion. researchgate.net Paramagnetic behavior is common for complexes with unpaired electrons, such as those of Cr(III) and many Co(II) compounds, whereas complexes with d⁰, d¹⁰, or low-spin d⁶ configurations are often diamagnetic. libretexts.org

Structural Determinations of Coordination Polyhedra in Solid State

Stability and Formation Constants of Tellurate Coordination Complexes

The stability of a coordination complex in solution is quantified by its stability constant (K) or formation constant (β), which describes the equilibrium of the complex formation. wikipedia.orgfiveable.me A high stability constant indicates a strong interaction between the metal ion and the ligand, resulting in a stable complex. numberanalytics.comunacademy.com

The formation of metal-tellurate complexes is a stepwise process where the telluric acid ligand replaces solvent molecules coordinated to the metal ion. unacademy.com The deprotonation constants of telluric acid and the stability constants of its complexes with several divalent transition metals have been determined using pH-metric measurements. researchgate.net Specifically, the stability constants for Co(II), Ni(II), Cu(II), Zn(II), and Pd(II) tellurate complexes have been reported. researchgate.netresearchgate.net These measurements provide quantitative data on the strength of the metal-tellurate bond in aqueous solutions. The formation of these complexes has been found to be a spontaneous, exothermic, and entropically favorable process. researchgate.net

Interaction with Biological Ligands and Macromolecules

Telluric acid is known to interact with polyhydroxyl compounds, including biological ligands like carbohydrates and their derivatives. googleapis.com

Telluric acid forms complexes with various sugars and polyols. googleapis.com Potentiometric studies have been conducted to investigate the complex formation of the tellurate ion with monosaccharides, disaccharides like saccharose, and sugar acids in aqueous solutions. googleapis.comdntb.gov.ua

Complexes of Te(VI) with monosaccharides have been proposed, and it has been found that saccharose can form not only a 1:1 complex but also a more elaborate complex with a stoichiometry of L(TeO₄)₄. at.ua The interaction typically involves the hydroxyl groups of the carbohydrate, similar to the well-known complexation of borate (B1201080) and germanate ions with polyols. googleapis.comat.ua This complexation is significant in the analytical chemistry of sugars and can influence their behavior in various systems. The formation of these complexes provides an example of tellurium(VI) interacting with biologically relevant molecules. at.ua

Derivatization of Cellulose (B213188) and Formation of Cellulose-Tellurate Complexes

Cellulose, the most abundant natural biopolymer, is a polysaccharide composed of β(1→4) linked D-glucose units. researchgate.net Its highly crystalline structure and extensive hydrogen-bonding network make it insoluble in water and most organic solvents. Chemical modification, or derivatization, is a key strategy to alter its physicochemical properties, making it more processable and opening up new applications. researchgate.netscielo.br Derivatization typically involves the reaction of the hydroxyl groups on the glucose monomers to form esters or ethers. mdpi.com

A notable example of cellulose derivatization involving tellurium chemistry is the synthesis of a novel sodium-tellurato-cellulose derivative. nih.gov This process involves the reaction of 6-chloro-6-deoxycellulose with telluric acid in the presence of sodium hydroxide (B78521). researchgate.netnih.gov The resulting polymer, with the proposed formula Cell-TeO(OH)₄(ONa)/Cell-Cl, incorporates tellurate functionalities onto the cellulose backbone. nih.gov

This functionalized polymer can subsequently act as a macroligand to form metal complexes. The reaction of the sodium-tellurato-cellulose derivative with chromium(III) in an aqueous solution yields a cellulose-tellurate complex. nih.gov Spectroscopic and analytical data support the formation of the complex [Cr(Cell-TeO₃(OH)₃/Cell-Cl)(Cell-TeO₂(OH)₄/Cell-Cl)(H₂O)₃]. researchgate.netnih.gov In this structure, the chromium ion is coordinated by the tellurate groups now attached to the cellulose polymer, as well as by water molecules. nih.gov The deprotonation constants of the modified cellulose and the stability constant of the Cr(III) complex have been determined through pH-metric measurements. nih.gov

Table 1: Synthesis of Cellulose-Tellurate Derivative and Complex

| Step | Reactants | Product | Description |

| 1 | 6-chloro-6-deoxycellulose, Telluric Acid (Te(OH)₆), Sodium Hydroxide (NaOH) | Sodium-tellurato-cellulose (Cell-TeO(OH)₄(ONa)/Cell-Cl) | Derivatization of cellulose by introducing tellurate functional groups. nih.gov |

| 2 | Sodium-tellurato-cellulose, Chromium(III) salt (in aqueous solution) | Chromium(III)-Cellulose-Tellurate Complex | Formation of a coordination complex with the functionalized cellulose acting as a macroligand. nih.gov |

Investigations of Tellurium-Sulphur and Tellurium-Selenium Interactions in Chalcogen-Based Redox Systems

The redox chemistry of tellurium is central to its interactions with other chalcogens like sulfur and selenium. Tellurium can exist in a range of oxidation states from -2 to +6, allowing for diverse redox transformations. This capability forms the basis for tellurium-centered redox catalysis, which often involves interactions with oxygen and sulfur compounds.

A fundamental interaction in Te-S redox systems involves the oxidation of tellurides (R-Te-R) to telluroxides (R-Te(O)-R) by oxidizing agents, and the subsequent reduction back to tellurides by thiols (R-SH). scielo.br This facile two-electron redox cycle is a key mechanism of action for organotellurium compounds acting as antioxidants and glutathione (B108866) peroxidase mimics. scielo.br The telluroxide is reduced by the thiol, which is in turn oxidized to a disulfide (R-S-S-R). scielo.br

More complex redox systems involving tellurium, sulfur, and selenium have been investigated. The reaction of tellurium(IV) tetrachloride (TeCl₄) with lithium salts of cyclodiphosph(V)azane disulfide and diselenide ligands demonstrates the nuanced redox behavior. nih.govacs.org With the sulfur-containing ligand, the reaction initially yields a Te(IV) species, which upon longer reaction times is reduced to a Te(II) complex. nih.govacs.org In contrast, the analogous reaction with the selenium-containing ligand yields only the reduced Te(II) complex, highlighting the influence of the specific chalcogen on the stability of tellurium's oxidation states. nih.govacs.org

These interactions are being harnessed to create functional molecular systems. Researchers have developed multistate redox-switchable anion transporters based on diaryl tellurium compounds. acs.org The anion binding and transport capabilities of these molecules can be turned "ON" or "OFF" by reversibly cycling the tellurium center between its Te(II), Te(IV), and Te(VI) oxidation states using chemical redox agents. acs.org This demonstrates a sophisticated application of the fundamental Te-S and Te-Se redox interactions in the field of supramolecular chemistry. acs.org

Table 2: Key Redox Pairs in Tellurium-Chalcogen Systems

| Tellurium Species (Oxidized Form) | Tellurium Species (Reduced Form) | Chalcogen Partner (Reduced Form) | Chalcogen Partner (Oxidized Form) | System Description |

| Telluroxide (R-Te(O)-R) | Telluride (R-Te-R) | Thiol (R-SH) | Disulfide (R-S-S-R) | Common redox cycle in organotellurium catalysis. scielo.br |

| Te(IV) complexes | Te(II) complexes | Dithiol Ligands | Disulfide-bridged Ligands | Redox reactions with tellurium halides and chalcogenide ligands. nih.govacs.org |

| Te(IV) complexes | Te(II) complexes | Diselenide Ligands | Diselenide-bridged Ligands | Redox reactions with tellurium halides and chalcogenide ligands. nih.govacs.org |

Theoretical and Computational Chemistry Studies of Telluric Acid Systems

Density Functional Theory (DFT) Modeling for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a popular and effective method for calculating the molecular and electronic structure of atoms and molecules, offering a framework to understand chemical reactivity. uniroma2.itmdpi.com DFT calculates the electron density to predict molecular properties and helps in identifying sites for nucleophilic and electrophilic attacks. mdpi.com

In the case of telluric acid (Te(OH)₆), DFT calculations have been employed to understand its fundamental properties. Unlike sulfuric acid (H₂SO₄) and selenic acid (H₂SeO₄) which have tetrahedral geometries, telluric acid possesses an octahedral structure with the central tellurium atom bonded to six hydroxyl groups. This structural difference is a key factor in its distinct chemical behavior, including its nature as a weak dibasic acid. The availability of d-orbitals for bonding in tellurium contributes to the stability of this hexacoordinate octahedral form.

DFT modeling helps to quantify the electronic properties and thermodynamic stability of telluric acid. For instance, the heat of formation (ΔHf) for Te(OH)₆ has been estimated using DFT calculations with the B88-PW91 functional and a DZVP basis set. openmopac.net These calculations provide crucial data for predicting the compound's behavior in chemical reactions. nih.govscispace.com Furthermore, DFT studies combined with experimental results have been used to analyze the potential of telluric acid as a catalyst, for example, in the industrial chlorate (B79027) process, by evaluating its effect on the decomposition of hypochlorous acid. gu.se

| Property | Value/Description | Computational Method | Source |

|---|---|---|---|

| Molecular Geometry | Octahedral Te(OH)₆ molecules | General consensus from multiple studies | |

| Heat of Formation (ΔHf) | -230.2 kcal/mol | B88-PW91 functional, DZVP basis set | openmopac.net |

| Reactivity Analysis | Used to predict nucleophilic/electrophilic sites and catalytic activity | Conceptual DFT | uniroma2.it |

Computational Approaches to Speciation and Structural Predictions of Tellurates in Solution and Solid State

The speciation of tellurium(VI) in aqueous solutions is complex, involving an equilibrium of various monomeric and polymeric species that is highly dependent on pH. exlibrisgroup.commdpi.com Computational methods, especially DFT, have been instrumental in identifying these species and predicting their structures. researchgate.net

Studies combining DFT computations with NMR spectroscopy (¹⁷O, ¹²³Te, and ¹²⁵Te) and single-crystal X-ray diffraction have provided a comprehensive picture of tellurate (B1236183) speciation over a wide pH range (2.5–15). mdpi.comresearchgate.net These investigations have confirmed the coexistence of monomeric, dimeric, and, for the first time, trimeric oxidotellurate species in aqueous solutions. mdpi.comresearchgate.net DFT calculations were crucial in confirming the formation of both linear and triangular trimeric tellurate anions, which had not been previously identified in crystal structures. mdpi.com

In the solid state, computational analysis complements experimental techniques like X-ray diffraction to determine crystal structures. For example, while monomeric TeO(OH)₅⁻ anions are the main species in aqueous solutions, Raman spectroscopy and DFT calculations have shown that edge-sharing TeO₆ octahedra can form a rare Te₂O₆(OH)₄⁴⁻ dimer structure in the solid state when crystallized with a bis-iminoguanidinium ligand. osti.gov Similarly, computational studies have explored the structures of various tellurite (B1196480) and tellurate crystalline phases, such as cesium tellurates (Cs₂TeO₄), and the formation of solid solutions like Cs₂(Mo,Te)O₄. acs.orgresearchgate.net The prediction of stable crystal structures is a significant challenge in solid-state chemistry, and computational approaches based on exploring the energy landscape are vital for identifying potential new compounds. northwestern.educam.ac.uk

| State | Condition | Predicted/Identified Species | Supporting Method(s) | Source |

|---|---|---|---|---|

| Aqueous Solution | Wide pH range (2.5-15) | Monomeric, dimeric, and trimeric species in equilibrium | DFT, NMR Spectroscopy | mdpi.comresearchgate.net |

| Aqueous Solution | pH 5.5 | Tetrameric anions [Te₄O₈(OH)₁₀]²⁻ (in isolated Cs salt) | Single-crystal X-ray, DFT | mdpi.comresearchgate.net |

| Aqueous Solution | pH 9.2 | Dimeric anions [Te₂O₄(OH)₆]²⁻ (in isolated Cs salt) | Single-crystal X-ray, DFT | mdpi.comresearchgate.net |

| Aqueous Solution | Alkaline (pH ≈ 11.5) | Predominantly monomeric [TeO(OH)₅]⁻ | Raman spectroscopy, DFT | osti.gov |

| Solid State | Crystallized with bis-iminoguanidinium ligand | Dimeric [Te₂O₆(OH)₄]⁴⁻ | Single-crystal X-ray, DFT, Raman | osti.gov |

| Solid State | Room Temperature | Cs₂TeO₄ (orthorhombic structure) | X-ray Diffraction | acs.org |

Elucidation of Reaction Mechanisms and Catalytic Pathways via Quantum Chemical Calculations

Quantum chemical calculations are indispensable for investigating reaction mechanisms, allowing for the study of transition states and reaction pathways that are transient and difficult to observe experimentally. akj.aznih.gov Such calculations are particularly valuable in catalysis, where they can help in designing new catalysts and optimizing reaction conditions. researchgate.net

A notable application of these methods is the investigation of telluric acid as a potential replacement for the toxic hexavalent chromium (Cr(VI)) catalyst in the industrial chlorate process. gu.se DFT modeling was used to elucidate the reaction mechanism and rationalize experimental findings. The calculations showed that telluric acid has a beneficial effect on the selective conversion of hypochlorite (B82951) to chlorate. However, the study also revealed an undesirable cathodic reduction of telluric acid to solid tellurium or tellurium dioxide, rendering it unsuitable for this specific industrial process under all conditions. This demonstrates how quantum chemical calculations can provide a detailed understanding of both the desired catalytic cycle and detrimental side reactions. gu.se

In the broader context of tellurium chemistry, quantum chemical calculations have been used to demonstrate the ability of telluronium cations to engage in chalcogen bonding, a key interaction in their catalytic activity in reactions like the Povarov [4+2] cycloaddition. researchgate.net The use of computational chemistry is an effective tool for calculating the structure and energy of activated complexes, which is crucial for understanding and predicting the catalytic properties of tellurium-based compounds. akj.az

Environmental Speciation and Geochemical Behavior of Tellurium Compounds

Speciation of Tellurium(VI) in Aqueous and Complex Environmental Samples

Tellurium (Te) can exist in several oxidation states, including -II, 0, +IV, and +VI. wikipedia.orgmdpi.com In natural environmental systems, the dominant forms are typically the oxyanions tellurite (B1196480) (TeO₃²⁻, Te(IV)) and tellurate (B1236183) (TeO₄²⁻, Te(VI)). nih.govmdpi.com The speciation of Tellurium(VI) in aqueous solutions is complex and highly dependent on pH.

Recent studies utilizing ¹⁷O, ¹²³Te, and ¹²⁵Te Nuclear Magnetic Resonance (NMR) spectroscopy have provided significant insights into the equilibrium speciation of tellurates over a wide pH range (2.5-15). exlibrisgroup.commdpi.com These investigations have revealed the coexistence of monomeric, dimeric, and even trimeric oxidotellurate species in chemical equilibrium. exlibrisgroup.commdpi.com The formation of these various species is influenced by the concentration of tellurium and the pH of the solution.

At lower pH values, higher nuclearity anions, such as hexanuclear and tetranuclear species, can form. mdpi.com As the pH increases, these polymeric species tend to depolymerize. For instance, the interaction of telluric acid with an alkali in an aqueous solution leads to the formation of tellurate anions of different nuclearities, with dinuclear and trinuclear species being dominant. mdpi.com

In contaminated soils and water, tellurium is often found as a mixture of Te(VI) and Te(IV) species. researchgate.netnih.gov These species are frequently associated with iron (Fe³⁺) hydroxides. researchgate.netnih.govpublish.csiro.au Tellurate (Te(VI)) can also be retained by illite, a type of clay mineral. researchgate.netnih.gov The speciation of tellurium is a critical factor in its mobility and bioavailability in the environment. For example, the retention of Te(IV) in soil may be weaker than that of Te(VI), which can be structurally incorporated into Fe(III) hydroxides. nih.gov

The following table summarizes the key tellurium species found in aqueous environments and the analytical techniques used to study their speciation.

| Tellurium Species | Oxidation State | Typical Environment | Analytical Techniques for Speciation |

| Tellurate (TeO₄²⁻) and its protonated forms | +VI | Oxic waters, contaminated soils | NMR Spectroscopy (¹⁷O, ¹²³Te, ¹²⁵Te), IC-ICP-MS, X-ray Absorption Spectroscopy (XAS) |

| Tellurite (TeO₃²⁻) and its protonated forms | +IV | Anoxic and oxic waters, contaminated soils | IC-ICP-MS, X-ray Absorption Spectroscopy (XAS), Electrodeposition-ETAAS |

| Elemental Tellurium (Te⁰) | 0 | Result of bioreduction | Electron Microscopy |

| Telluride (H₂Te, HTe⁻) | -II | Anoxic hydrothermal fluids | --- |

Critical Evaluation of Thermodynamic Data and Equilibrium Constants for Tellurium Species in Aquatic Systems

Understanding the geochemical behavior of tellurium requires reliable thermodynamic data and equilibrium constants for its various aqueous species. However, there has been a notable lack of comprehensive and critically evaluated data for tellurium compounds, which has limited the accuracy of geochemical modeling. researchgate.netpublish.csiro.au

Recent efforts have been made to critically assess the available thermodynamic data and establish a consistent set of equilibrium constants for low-molecular-weight inorganic tellurium species. publish.csiro.auresearchgate.netcolab.ws These evaluations are crucial for predicting the speciation, solubility, and mobility of tellurium in different aquatic environments.

For instance, the dissociation constants of tellurous acid (H₂TeO₃) and telluric acid (H₆TeO₆) are fundamental to predicting the dominant species at a given pH. However, reported pKa values in the literature show considerable variation. mdpi.com For tellurous acid, pKₐ₁ values range from 2.46 to 7.74, and pKₐ₂ values range from 7.74 to 10.7. mdpi.com For telluric acid, pKₐ₁ values are reported between 6.17 and 8.8, and pKₐ₂ values from 10.09 to 11.19. mdpi.com This inconsistency highlights the need for critically selected data.

A comprehensive evaluation has provided a more reliable set of equilibrium constants for tellurium hydrolysis reactions at infinite dilution and 298 K. cost-nectar.eu

| Equilibrium Reaction | log K (at infinite dilution, 298 K) |

| Te²⁻ + H⁺ ⇌ HTe⁻ | 11.81 |

| HTe⁻ + H⁺ ⇌ H₂Te | 2.476 |

Data from Filella and May, 2019 cost-nectar.eu

Furthermore, thermodynamic modeling has been employed to understand the behavior of tellurium in specific systems, such as hydrothermal fluids and alkaline cyanide solutions. geoscienceworld.orgresearchgate.netnih.gov These models rely on accurate thermodynamic data for various tellurium minerals and aqueous species to predict their stability and dissolution behavior. geoscienceworld.orgnih.gov For example, recent studies have reviewed and updated the thermodynamic properties of tellurite (TeO₂), which is essential for modeling the solubility of tellurium. geoscienceworld.orgeie.gr

Biogeochemical Cycling and Environmental Transformations of Tellurium

Microorganisms play a significant role in the biogeochemical cycling of tellurium, influencing its transformation and mobility in the environment. nih.govresearchgate.netmonash.edu The industrial use of tellurium is increasing, leading to a greater potential for its release into the environment, making the study of its biogeochemical pathways increasingly important. nih.govyoutube.com

The biogeochemical cycle of tellurium involves several key processes:

Weathering and Dissolution: Tellurium is released into the environment through the oxidative dissolution of primary tellurium-bearing minerals. fao.org

Adsorption and Sequestration: In the surficial environment, tellurium oxyanions, particularly tellurate, tend to associate with iron (oxy)hydroxides, which can effectively sequester them. publish.csiro.au

Microbial Transformations: Microorganisms can mediate various transformations of tellurium compounds. These include:

Bioreduction: The reduction of more toxic, soluble oxyanions like tellurite (Te(IV)) and tellurate (Te(VI)) to the less toxic, insoluble elemental tellurium (Te(0)). scielo.breeer.orgfrontiersin.org This is a common detoxification mechanism.

Biomethylation: The conversion of inorganic tellurium compounds into volatile methylated forms, such as dimethyl telluride ((CH₃)₂Te). wikipedia.orgscielo.brredalyc.org This process can facilitate the dispersal of tellurium into the atmosphere. redalyc.org

Sequestration: The accumulation of tellurium compounds by microorganisms without transformation, either through uptake or surface binding. scielo.br

Studies of tellurium-rich environments, such as mine tailings, have provided valuable insights into these processes. For example, research has shown the presence of secondary tellurium minerals like tellurite (TeO₂) and tellurium-enriched iron hydroxides in weathered mine materials. fao.org There is also evidence for the bioreduction of tellurium in these environments, indicated by the presence of tellurium nanoparticles associated with organic matter. youtube.comfao.org

Research on Bioremediation and Biotransformation of Tellurium Compounds (e.g., Microbial Reduction of Tellurite)

The ability of microorganisms to transform tellurium compounds has led to research into their potential use for bioremediation of tellurium-contaminated sites. scielo.brredalyc.org The primary focus of this research has been on the microbial reduction of the highly toxic tellurite (Te(IV)) to the less harmful elemental tellurium (Te⁰). eeer.orgfrontiersin.org

Several bacterial strains have been identified that can effectively reduce tellurium oxyanions, including species of Rhodobacter, Shewanella, and Pseudomonas. eeer.org This bioreduction process typically occurs intracellularly, leading to the formation of elemental tellurium deposits within the cells. scielo.brredalyc.org These tellurium nanoparticles (TeNPs) produced by microbes are also a subject of research for their potential applications. nih.gov

Fungi have also been shown to possess high tolerance to tellurite and the ability to reduce it to elemental tellurium. frontiersin.org For instance, a fungus, Mortierella sp. AB1, was found to efficiently reduce Te(IV) to Te(0), forming intracellular rod-shaped nanoparticles. frontiersin.org

The process of bioremediation can involve several mechanisms:

Bioreduction: Conversion of toxic oxyanions to non-toxic elemental tellurium. scielo.br

Biomethylation: Transformation into volatile compounds that can disperse. redalyc.org

Sequestration: Accumulation of tellurium by microbial biomass. scielo.br

Research has demonstrated that microbial consortia can achieve significant removal of tellurate from wastewater. eeer.org The efficiency of this process can be enhanced by the presence of a suitable electron donor, such as methane (B114726). eeer.org The development of environmentally friendly methods for treating tellurite contamination is an active area of investigation, with biological approaches being a promising solution. mdpi.com

The following table lists some microorganisms studied for their potential in tellurium bioremediation.

| Microorganism/Group | Tellurium Transformation | Key Findings |

| Rhodobacter capsulatus | Reduction of tellurite | Capable of reducing tellurium oxyanions to their elemental state. eeer.org |

| Marine purple non-sulfur bacteria | Reduction of tellurite | Strains resistant to high concentrations of tellurite can significantly decrease its concentration in the medium. scielo.brredalyc.org |

| Mortierella sp. AB1 (fungus) | Reduction of tellurite | Efficiently reduces Te(IV) to Te(0) nanoparticles intracellularly. frontiersin.org |

| Enriched microbial consortium | Reduction of tellurate | Achieved microbial tellurate reduction using methane as an electron donor. eeer.org |

Advanced Analytical Methodologies for Tellurium and Tellurates

Spectrophotometric Quantification Techniques for Telluric Acid and Tellurium Species

Spectrophotometry offers robust and widely accessible methods for the determination of tellurium compounds. These techniques are based on the principle that chemical species absorb and transmit light over a specific range of wavelengths.

Spectrophotometric titration is a precise method for determining the concentration of telluric acid (H₆TeO₆). One established method involves the titration of telluric acid with a standardized solution of ammonium (B1175870) hydroxide (B78521). The principle of this method relies on the linear decrease in the absorbance of the telluric acid solution as it is neutralized by the base. The end point of the titration is determined by extrapolating the linear segments of the titration curve.

A key parameter in this titration is the selection of the optimal wavelength. For the titration of telluric acid with ammonium hydroxide, a wavelength in the ultraviolet region, specifically around 270 nm, is utilized, as telluric acid exhibits maximum absorbance at this wavelength. The incremental addition of ammonium hydroxide leads to a progressive reduction in the solution's absorbance. By plotting the absorbance values against the volume of titrant added, two intersecting straight lines are obtained. The point of intersection corresponds to the stoichiometric equivalence point of the reaction. This method has been successfully applied to the determination of telluric acid both alone and in the presence of other acids such as hydrochloric, sulfuric, nitric, selenic, and acetic acids. acs.org

The following table illustrates typical data obtained from a spectrophotometric titration of telluric acid.

Table 1: Spectrophotometric Titration Data for Telluric Acid with Ammonium Hydroxide A sample of 445.5 mg of H₆TeO₆ was used.

| Volume of NH₄OH Added (mL) | Absorbance at 270 nm |

|---|---|

| 0.0 | 0.850 |

| 1.0 | 0.750 |

| 2.0 | 0.650 |

| 3.0 | 0.550 |

| 4.0 | 0.450 |

| 5.0 | 0.350 |

| 6.0 | 0.250 |

| 7.0 | 0.150 |

| 8.0 | 0.050 |

| 9.0 | 0.048 |

Another common spectrophotometric approach involves the reduction of tellurium compounds in solution to form a colloidal suspension of elemental tellurium. The intensity of the resulting color or turbidity is then measured, which is proportional to the concentration of tellurium.

Various reducing agents can be employed for this purpose. A widely used method utilizes stannous chloride to reduce tellurium to its colloidal form. 911metallurgist.com The absorbance of the resulting suspension is then measured, typically at a wavelength of 440 millimicrons, and compared against standard solutions containing known amounts of tellurium to determine the concentration. 911metallurgist.com This method is particularly suitable for materials with low tellurium content, ranging from 0.5 to 50 parts per million. 911metallurgist.com

Alternatively, sodium borohydride (B1222165) (NaBH₄) can be used as the reductant. This procedure involves the NaBH₄-mediated reduction of tellurite (B1196480) (TeO₃²⁻) to elemental tellurium. nih.govnih.govasm.orggrafiati.com The resulting elemental tellurium particles in the solution can be quantified spectrophotometrically by measuring the light scattered at either 320 nm or 500 nm. nih.gov This method is noted for its simplicity, speed, reproducibility, and stability across different pH values, demonstrating linearity over a broad range of tellurite concentrations. nih.govnih.govasm.org

Table 2: Comparison of Spectrophotometric Methods for Elemental Tellurium

| Method | Reducing Agent | Wavelength (nm) | Applicable Concentration Range |

|---|---|---|---|

| Colloidal Suspension | Stannous Chloride | 440 | 0.5 - 50 ppm 911metallurgist.com |

Spectrophotometric Titration of Telluric Acid in Single and Mixed Acid Systems

Electrochemical Methods for Tellurium Speciation and Determination

Electrochemical methods provide high sensitivity and are particularly advantageous for the speciation and determination of trace amounts of tellurium.

Electrometric titration offers a precise means of quantifying tellurium. A notable method is based on the quantitative oxidation of tellurous acid (H₂TeO₃) to telluric acid (H₆TeO₆) using an excess of a standard oxidizing agent, such as potassium dichromate (K₂Cr₂O₇). mst.eduacs.org The reaction proceeds as follows:

3TeO₂ + K₂Cr₂O₇ + 4H₂SO₄ → 3H₂TeO₄ + K₂SO₄ + Cr₂(SO₄)₃ + H₂O mst.eduacs.org

After the oxidation is complete, the excess potassium dichromate is back-titrated with a standard solution of ferrous sulfate. mst.eduacs.org The endpoint of the titration is detected electrometrically, which avoids the subjective interpretation of color changes associated with chemical indicators. This method has been shown to be accurate for both large and small amounts of tellurium and is not interfered by the presence of small amounts of selenium and copper. mst.edu

For the determination of trace and ultra-trace levels of tellurium in samples like natural waters, Differential Pulse Cathodic Stripping Voltammetry (DPCSV) is a highly sensitive and effective technique. researchgate.netnih.gov The method is based on the catalytic effect of adsorbed Te(IV) on the reduction of protons at a mercury electrode. researchgate.netnih.gov This allows for the rapid detection of Te(IV) at concentrations as low as the nanogram per liter (ng/L) level. researchgate.netnih.gov

A significant aspect of this methodology is its ability to perform speciation between Te(IV) and Te(VI). Te(VI) is not directly electroactive under the typical conditions used for DPCSV. researchgate.netnih.gov Therefore, to determine the total tellurium concentration, a pre-reduction step is necessary to convert Te(VI) to Te(IV). researchgate.netnih.gov A reliable method for this reduction involves the use of titanium(III) chloride (TiCl₃) in an acidified sample, which quantitatively reduces Te(VI) to Te(IV) at trace levels. researchgate.netnih.gov By measuring the Te(IV) concentration before and after the reduction step, the concentrations of both species can be determined. This method is cost-effective and can be implemented for routine analysis. researchgate.netnih.gov

Table 3: Performance of DPCSV for Tellurium Determination

| Parameter | Value | Conditions |

|---|---|---|

| Analyte | Te(IV) | - |

| Detection Limit | ~5 ng/L | 0.1 mol/L HCl, 300s deposition time researchgate.netnih.gov |

| Principle | Catalytic proton reduction by adsorbed Te(IV) on a mercury electrode researchgate.netnih.gov | - |

The development of chemically modified electrodes represents a significant advancement in electrochemical sensing. Chemically Modified Carbon Paste Electrodes (CMCPEs) have been specifically designed for the sensitive and selective determination of tellurite (TeO₃²⁻) ions. researchgate.netafricaresearchconnects.comcu.edu.eg

Carbon paste electrodes are advantageous due to their simplicity, low cost, and ease of modification. researchgate.net For tellurite sensing, the carbon paste is modified with a specific ionophore or complexing agent that selectively binds to tellurite ions. This interaction at the electrode surface generates a potentiometric or voltammetric signal that is proportional to the concentration of tellurite in the sample. Research in this area has focused on optimizing the composition of the carbon paste, including the type and amount of modifier, the graphite (B72142) powder, and the binder, to achieve the best analytical performance, such as a wide linear range, low detection limit, and fast response time. researchgate.net These sensors have been successfully applied to the analysis of tellurite in various samples. researchgate.net

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetic Acid |

| Ammonium Hydroxide |

| Carbon |

| Chromium(III) Sulfate |

| Copper |

| Ferrous Sulfate |

| Hydrochloric Acid |

| Nitric Acid |

| Potassium Dichromate |

| Potassium Sulfate |

| Selenic Acid |

| Selenium |

| Sodium Borohydride |

| Stannous Chloride |

| Sulfuric Acid |

| Tellurate (B1236183) |

| Telluric Acid |

| Tellurite |

| Tellurium |

| Tellurium(IV) |

| Tellurium(VI) |

| Tellurous Acid |

Differential Pulse Cathodic Stripping Voltammetry (DPCSV) for Trace Tellurium(IV) and Tellurium(VI)

Hyphenated Techniques for Trace Analysis and Speciation

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the speciation analysis of tellurium.

Hydride generation-atomic fluorescence spectroscopy (HGAFS) is a highly sensitive and cost-effective method for determining trace levels of tellurium. scholaris.ca The technique is based on the selective conversion of tellurium compounds into a volatile hydride (H₂Te), which is then transported to an atomizer and detected by atomic fluorescence. A key aspect of this method is its ability to differentiate between tellurium valence states. Typically, Te(IV) is readily converted to its hydride under mild acidic conditions, while Te(VI) is not. researchgate.netresearchgate.net This differential reactivity allows for the speciation of tellurium. To determine the total tellurium concentration, a pre-reduction step is necessary to convert Te(VI) to Te(IV) before hydride generation. researchgate.net This reduction is often achieved using reagents like potassium bromide (KBr) in an acidic medium or a mixture of potassium iodide (KI) and ascorbic acid. rsc.orgdss.go.th